1-(Furan-2-yl)-4-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-4-methylpentane-1,3-dione is a chemical compound characterized by its unique structure, which includes a furan ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-4-methylpentane-1,3-dione can be synthesized through several methods, including:
Knoevenagel Condensation: This involves the reaction of furfural with ethyl acetoacetate in the presence of a base such as piperidine.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to couple furan derivatives with appropriate ketone precursors.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the ketone group can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-4-methylpentane-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The furan ring can bind to specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone
Furfurylamine
1-(Furan-2-yl)butan-2-one
Furan-2-ylmethanethiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(furan-2-yl)-4-methylpentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)8(11)6-9(12)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWUASFLWNWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.